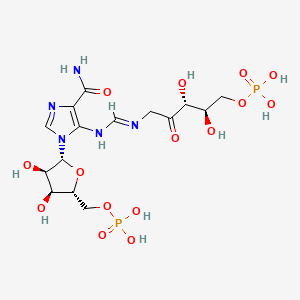
Prfar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide(4-).
Applications De Recherche Scientifique
Biochemical Significance of PRFAR
This compound is an intermediate in the de novo synthesis of purines, specifically in the pathway leading to the formation of inosine monophosphate (IMP). Its significance stems from its involvement in:
- Enzyme Catalysis : this compound acts as a substrate for various enzymes, including those involved in the conversion to other critical metabolites.
- Regulatory Functions : It may also influence the activity of enzymes by acting as an allosteric regulator.
Enzymatic Reactions Involving this compound
Several studies have highlighted the kinetic parameters and mechanisms of enzymes that utilize this compound. Notably, enzymes such as HisF and PriA demonstrate varying affinities and catalytic efficiencies when interacting with this compound.
Kinetic Parameters
The following table summarizes key kinetic parameters associated with this compound-utilizing enzymes:
| Enzyme | Substrate | kcat (s−1) | KM (μM) | Reaction Type |
|---|---|---|---|---|
| HisF | This compound | 0.002 | 5.9 | Isomerization |
| PriA | This compound | 0.02 | 3.6 | Isomerization |
These values indicate that while HisF has a lower turnover rate, it maintains a higher substrate affinity compared to PriA, suggesting different roles in metabolic pathways .
Study on Enzyme Specificity Evolution
A study investigated the evolutionary divergence of enzyme specificity related to this compound. Researchers examined nine selected PriA homologs through complementation assays and found that certain mutations could significantly alter substrate binding affinities:
- Homologs from Org15 showed dual-substrate specificity for both this compound and another substrate, indicating evolutionary adaptations.
- Kinetic assays revealed that some homologs had a KM for this compound around -9.5 kcal/mol, demonstrating high binding affinity .
NMR Studies on this compound Binding
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the binding interactions of this compound with its respective enzymes:
- Quantitative NMR Techniques : Advanced NMR techniques such as HSQC have provided insights into the structural dynamics of enzyme-PRFAR complexes, revealing internal cavities that facilitate substrate binding .
Implications for Future Research
The diverse roles of this compound in enzymatic reactions underscore its potential as a target for drug development and metabolic engineering:
- Targeting Enzymatic Pathways : By modulating the activity of enzymes that utilize this compound, researchers can influence purine metabolism, which is crucial in various biological processes.
- Biotechnological Applications : Understanding the kinetics and mechanisms involving this compound can lead to improved strategies for synthesizing valuable metabolites in industrial biotechnology.
Propriétés
Numéro CAS |
36244-86-7 |
|---|---|
Formule moléculaire |
C15H25N5O15P2 |
Poids moléculaire |
577.33 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[4-carbamoyl-5-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]iminomethylamino]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N5O15P2/c16-13(26)9-14(18-4-17-1-6(21)10(23)7(22)2-33-36(27,28)29)20(5-19-9)15-12(25)11(24)8(35-15)3-34-37(30,31)32/h4-5,7-8,10-12,15,22-25H,1-3H2,(H2,16,26)(H,17,18)(H2,27,28,29)(H2,30,31,32)/t7-,8-,10+,11-,12-,15-/m1/s1 |
Clé InChI |
BLKFNHOCHNCLII-GHVQHMAVSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
SMILES isomérique |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=NCC(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)N |
SMILES canonique |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
Key on ui other cas no. |
36244-86-7 |
Synonymes |
N(1)-((5'-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide PRFAR |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















